1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the methoxy and methyl groups via alkylation reactions.
- Coupling of the pyrazole derivative with the benzothiazole moiety using amide bond formation techniques.
- Final coupling with the piperidine ring through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-pressure reactors for cyclization reactions.
- Employment of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.
Other heterocyclic compounds: Compounds containing pyrazole, benzothiazole, or piperidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-12-21-16-10-14(4-5-17(16)29-12)22-18(26)13-6-8-25(9-7-13)20(27)15-11-24(2)23-19(15)28-3/h4-5,10-11,13H,6-9H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKOAGAZNZRQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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